

Application Notes and Protocols: Nickel(II) Bromide in Inorganic Synthesis

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Compound of Interest

Compound Name: Nickel(II) bromide

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Nickel(II) bromide (NiBr_2) is a versatile and cost-effective reagent in inorganic and organometallic synthesis. Its applications primarily stem from its ability to act as a precursor to catalytically active nickel species, a Lewis acid, and a starting material for various nickel-containing materials. These notes provide an overview of its key applications, quantitative data for representative reactions, and detailed experimental protocols.

Applications Overview

Nickel(II) bromide is a key player in a multitude of synthetic transformations, including:

- Cross-Coupling Reactions: Anhydrous NiBr_2 and its adducts, such as $\text{NiBr}_2\text{-dme}$ (dme = 1,2-dimethoxyethane), are widely used as precatalysts in various cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. These include Suzuki-Miyaura, Kumada, Negishi, and Buchwald-Hartwig amination reactions.^{[1][2]} The in-situ reduction of the Ni(II) precatalyst to a catalytically active Ni(0) species is a common entry point into the catalytic cycle.^[2]
- Synthesis of Nickel Complexes: NiBr_2 serves as a fundamental starting material for the synthesis of a wide array of nickel complexes with different oxidation states and ligand environments. This includes the preparation of Ni(I) complexes, which are important intermediates in novel catalytic cycles, and various Ni(II) coordination compounds.^{[3][4][5]}

- Lewis Acid Catalysis: The Lewis acidic nature of NiBr_2 allows it to catalyze various organic transformations.^[6] While less common than its role in cross-coupling, it can be employed to activate substrates in reactions such as carbonylations.^[6]
- Synthesis of Materials: **Nickel(II) bromide** is a precursor for the synthesis of nickel-containing materials such as nickel nanoparticles and coordination polymers.^{[7][8]} These materials have applications in catalysis, electronics, and sensing.

Data Presentation: Quantitative Data for Key Reactions

The following tables summarize the performance of NiBr_2 -based catalytic systems in selected cross-coupling reactions.

Table 1: **Nickel(II) Bromide**-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides^[1]

Entry	Aryl Halide	Arylboronic Acid	Base	Solvent	Temp (°C)	Yield (%)
1	4-Iodoanisole	Phenylboronic acid	K_3PO_4	1,4-Dioxane	120	95
2	4-Bromoanisole	Phenylboronic acid	K_3PO_4	1,4-Dioxane	120	92
3	4-Chloroanisole	Phenylboronic acid	K_3PO_4	1,4-Dioxane	120	45
4	1-Bromonaphthalene	4-Methylphenylboronic acid	K_3PO_4	1,4-Dioxane	120	96
5	2-Bromopyridine	Phenylboronic acid	K_3PO_4	1,4-Dioxane	120	85

Table 2: Visible-Light/Nickel-Catalyzed Carboxylation of (Hetero)aryl Bromides[9]

Entry	Aryl Bromide	Catalyst System	Additive	Solvent	Time (h)	Yield (%)
1	4-Bromobenzonitrile	NiBr ₂ ·dtbb py / 4CzIPN	PhN(Tf) ₂	DMSO/Dioxane	16	99
2	Methyl 4-bromobenzoate	NiBr ₂ ·dtbb py / 4CzIPN	PhN(Tf) ₂	DMSO/Dioxane	16	95
3	4'-Bromoacetophenone	NiBr ₂ ·dtbb py / 4CzIPN	PhN(Tf) ₂	DMSO/Dioxane	16	93
4	2-Bromonaphthalene	NiBr ₂ ·dtbb py / 4CzIPN	PhN(Tf) ₂	DMSO/Dioxane	16	85
5	3-Bromopyridine	NiBr ₂ ·dtbb py / 4CzIPN	PhN(Tf) ₂	DMSO/Dioxane	16	78

*dtbbpy = 4,4'-di-tert-butyl-2,2'-bipyridine; 4CzIPN = 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene; PhN(Tf)₂ = N-phenyl-bis(trifluoromethanesulfonimide). Reactions were performed using sodium formate as the carboxylating agent under blue LED irradiation.[9]

Table 3: Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Bromides and Primary Alkyl Bromides[10][11]

Entry	Aryl Bromide	Alkyl Bromide	Ligand	Reductant	Solvent	Yield (%)
1	4-Bromobenzonitrile	1-Bromobutane	L1d	Mn	DMA	72
2	Methyl 4-bromobenzoate	1-Bromohexane	L1d	Mn	DMA	85
3	4'-Bromoacetophenone	1-Bromopentane	L1d	Mn	DMA	81
4	1-Bromonaphthalene	1-Bromo-3-phenylpropane	L1d	Mn	DMA	75
5	2-Bromopyridine	1-Bromo-4-fluorobutane	L1d	Mn	DMA	68

*L1d = a specific spiro-bidentate-pyox ligand.[10][11]

Experimental Protocols

Protocol 1: Synthesis of (1,2-Dimethoxyethane)nickel(II) bromide [NiBr₂(dme)][12]

This protocol describes the synthesis of the commonly used NiBr₂(dme) precatalyst from hydrated **nickel(II) bromide**.

Materials:

- **Nickel(II) bromide** trihydrate (NiBr₂·3H₂O)
- Absolute ethanol
- 1,2-Dimethoxyethane (dme)

- Diethyl ether (Et₂O)
- 500 mL round-bottomed flask
- Stir bar
- Heating mantle
- Schlenk line or glovebox for inert atmosphere
- Filtration apparatus

Methodology:

- In a 500 mL round-bottomed flask that has been degassed under an inert atmosphere, add NiBr₂·3H₂O (26.2 g, 96.13 mmol) and 60 mL of absolute ethanol.
- Heat the mixture to 60°C and stir for 1 hour and 15 minutes. The solution should turn green.
- Add 300 mL of 1,2-dimethoxyethane (dme) to the solid.
- Increase the temperature to 85°C. The initial solid will begin to dissolve, and a salmon-colored precipitate will form.
- Continue stirring the mixture at 85°C for an additional 1 hour and 30 minutes.
- Cool the solution to -80°C using a cold bath (e.g., ethanol/liquid nitrogen).
- Filter the cold solution under an inert atmosphere to isolate the solid product.
- Wash the collected solid three times with distilled diethyl ether (Et₂O) at room temperature.
- Dry the resulting salmon-colored powder under vacuum.
- Store the final product in a Schlenk tube or in a glovebox under a nitrogen atmosphere.

Protocol 2: General Procedure for Ligand-Free **Nickel(II) Bromide**-Catalyzed Suzuki-Miyaura Coupling[1]

This protocol provides a general method for the cross-coupling of aryl halides with arylboronic acids.

Materials:

- **Nickel(II) bromide** (NiBr_2)
- Aryl halide
- Arylboronic acid
- Potassium phosphate (K_3PO_4)
- 1,4-Dioxane (anhydrous, degassed)
- Reaction tube with a screw cap
- Stir bar
- Oil bath

Methodology:

- To a reaction tube, add NiBr_2 (5 mol%), the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and K_3PO_4 (2.0 mmol).
- Under an inert atmosphere, add 3 mL of anhydrous, degassed 1,4-dioxane.
- Seal the tube with a screw cap and place it in a preheated oil bath at 120°C.
- Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with ethyl acetate and water.
- Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Protocol 3: General Procedure for Visible-Light/Nickel-Catalyzed Carboxylation of Aryl Bromides[9]

This protocol outlines a method for the carboxylation of aryl bromides using sodium formate as the CO_2 source.

Materials:

- $\text{NiBr}_2\text{-dtbbpy}$ complex (10 mol%)
- 4CzIPN (1 mol%)
- N-phenyl-bis(trifluoromethanesulfonimide) ($\text{PhN}(\text{ Tf})_2$) (15 mol%)
- Aryl bromide
- Sodium formate
- Anhydrous, degassed DMSO/1,4-dioxane (1:1 v/v)
- Reaction vial with a stir bar
- Blue LED light source

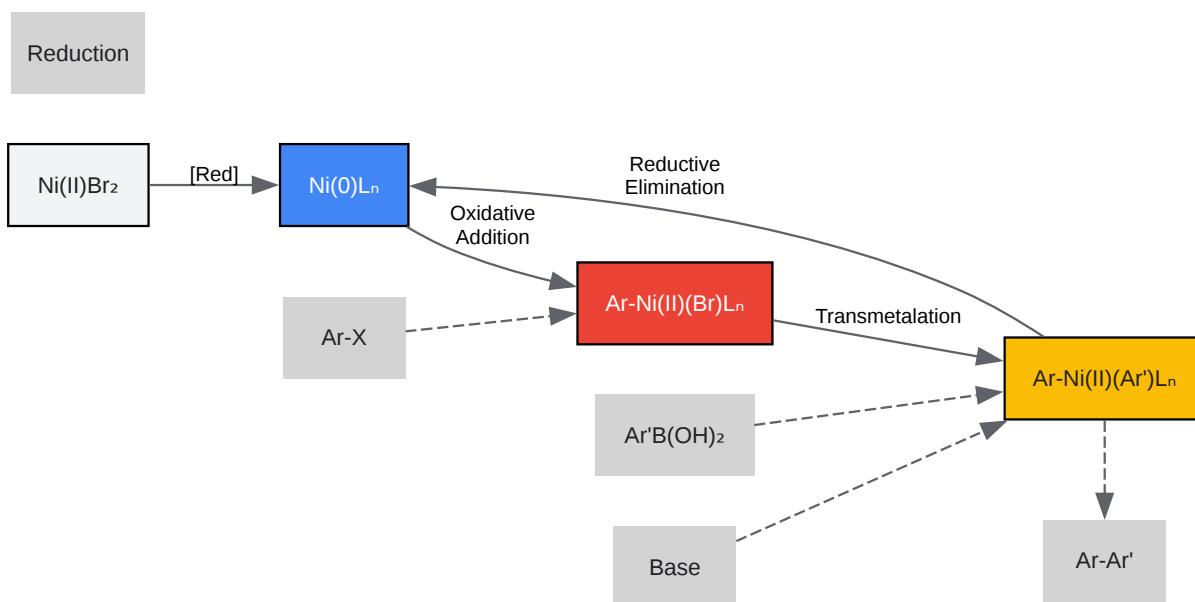
Methodology:

- In a nitrogen-filled glovebox, add the aryl bromide (0.5 mmol, 1.0 equiv), sodium formate (0.75 mmol, 1.5 equiv), $\text{NiBr}_2\text{-dtbbpy}$ (0.05 mmol, 10 mol%), 4CzIPN (0.005 mmol, 1 mol%), and $\text{PhN}(\text{ Tf})_2$ (0.075 mmol, 15 mol%) to a reaction vial containing a stir bar.
- Add 5 mL of a 1:1 mixture of anhydrous, degassed DMSO and 1,4-dioxane.
- Seal the vial and place it in a reaction block equipped with a cooling fan.

- Position the reaction setup approximately 5-10 cm from a blue LED light source.
- Irradiate the stirred reaction mixture at 23°C for 16 hours.
- Upon completion, quench the reaction with 1 M HCl.
- Extract the mixture with ethyl acetate (3 x 15 mL).
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

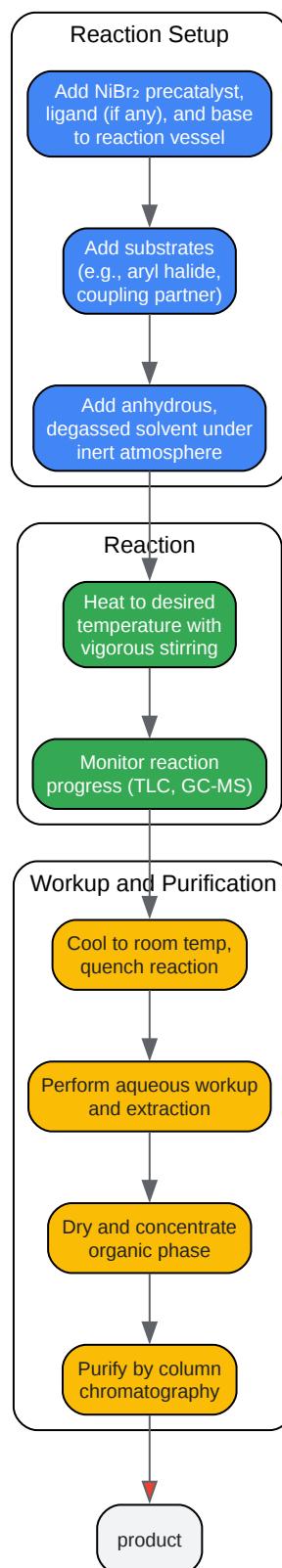
Visualizations: Catalytic Cycles and Workflows

The following diagrams illustrate key mechanistic pathways and experimental procedures involving **nickel(II) bromide**.



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Caption: Proposed catalytic cycle for NiBr_2 -catalyzed Suzuki-Miyaura coupling.



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Caption: General workflow for a nickel-catalyzed cross-coupling reaction.

Caption: Proposed dual catalytic cycle for photoredox nickel-catalyzed carboxylation.

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